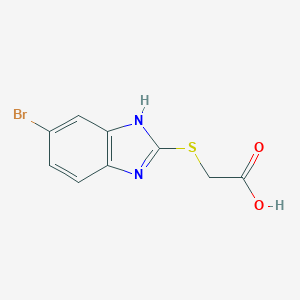

(6-溴-1H-苯并咪唑-2-基硫代)-乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a chemical with the molecular formula C10H9BrN2O2S . It has a molecular weight of 301.16 . The compound is used for proteomics research .

Molecular Structure Analysis

The SMILES string of the compound isC1=CC2=C (C=C1Br)NC (=N2)SCCC (=O)O . This represents the structure of the molecule in a linear format.

科学研究应用

医药研究 抗菌活性

苯并咪唑衍生物以其广泛的药理活性而闻名。 它们因其抗菌特性而被广泛研究,包括抗菌、抗真菌、抗病毒和抗寄生虫作用 .

癌症治疗

一些苯并咪唑化合物因其调节癌症进展中各种生物途径的能力而被确定为潜在的癌症治疗剂 .

材料科学

在材料科学领域,苯并咪唑衍生物用于化学传感、晶体工程、荧光应用和腐蚀科学 .

染料和颜料

苯并咪唑是合成染料和颜料的重要中间体,有助于开发适用于各种应用的新颜色和配方 .

农业

苯并咪唑衍生物在农业中的应用包括它们作为杀虫剂和生长调节剂的作用,有助于保护农作物免受害虫和疾病的侵害 .

电子和技术

这些化合物也应用于电子和技术领域,在那里它们被用于设计具有特定电子特性的新材料 .

7. 医药化学:抗癌和抗病毒活性 苯并咪唑衍生物在医药化学中发挥着至关重要的作用,其活性范围从抗癌到抗病毒治疗 .

不对称催化

作用机制

(6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a potent inhibitor of DHFR, which is an enzyme involved in the metabolism of folate. (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid binds to the active site of DHFR and blocks the enzyme's ability to catalyze the reduction of folic acid to dihydrofolate. This inhibition of DHFR results in an inhibition of folate metabolism, which can lead to a variety of physiological effects.

Biochemical and Physiological Effects

The inhibition of DHFR by (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid has a variety of biochemical and physiological effects. The inhibition of DHFR can lead to an increase in the levels of folic acid in the body, which can have a variety of beneficial effects. For example, increased levels of folic acid can lead to an increase in the production of red blood cells, which can be beneficial for patients with anemia. Additionally, increased levels of folic acid can lead to an increase in the production of neurotransmitters, which can be beneficial for patients with neurological disorders.

实验室实验的优点和局限性

The use of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid for laboratory experiments has a number of advantages and limitations. One advantage of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is that it is relatively easy to synthesize and is available commercially in high yields. Additionally, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a potent inhibitor of DHFR and can be used to study the effects of DHFR inhibition in a variety of systems. However, there are also some limitations to the use of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid for laboratory experiments. For example, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a relatively new compound and there is still much to be learned about its pharmacological properties and potential side effects. Additionally, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a relatively expensive compound, which can limit its use in some laboratory experiments.

未来方向

The potential of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid as a pharmacological agent is still being explored and there are a number of potential future directions for its use. For example, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid could be used to develop new drugs to treat cancer, inflammation, and microbial infections. Additionally, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid could be used to develop new drugs to treat neurological disorders, such as depression and anxiety. Finally, (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid could be used to develop new drugs to treat metabolic disorders, such as diabetes and obesity.

合成方法

The synthesis of (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid is a multi-step process involving the reaction of bromoacetic acid with benzoimidazole-2-sulfonyl chloride in the presence of a base. The reaction is carried out in aqueous solution at room temperature and yields (6-Bromo-1H-benzoimidazol-2-ylsulfanyl)-acetic acid in high yields. The reaction is relatively simple and can be accomplished in a few hours.

安全和危害

属性

IUPAC Name |

2-[(6-bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-5-1-2-6-7(3-5)12-9(11-6)15-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZUCCCLXSHUOBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50969693 |

Source

|

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5450-30-6 |

Source

|

| Record name | MLS002638359 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(6-Bromo-1H-benzimidazol-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50969693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![2-iodo-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B187673.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)